molecular formula C12H13N3 B1480232 2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine CAS No. 1538699-60-3

2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine

Cat. No.: B1480232
CAS No.: 1538699-60-3
M. Wt: 199.25 g/mol
InChI Key: DLIJZPWXXDJLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine is an organic compound that features a phenyl group and a pyrazine ring attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-bromoacetophenone with pyrazine-2-carboxamide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of a radical initiator like benzoyl peroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine is unique due to the combination of its phenyl and pyrazine moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-phenyl-2-pyrazin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-8-11(10-4-2-1-3-5-10)12-9-14-6-7-15-12/h1-7,9,11H,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIJZPWXXDJLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine
Reactant of Route 2
2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine
Reactant of Route 3
2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine
Reactant of Route 4
2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine
Reactant of Route 5
2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine
Reactant of Route 6
2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.